molecular formula C13H9ClINO2 B6318824 N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide CAS No. 7103-96-0

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Cat. No.: B6318824
CAS No.: 7103-96-0
M. Wt: 373.57 g/mol
InChI Key: HXDYOSSLXZJTCX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-hydroxy-5-iodobenzoic acid.

    Amide Formation: The 4-chloroaniline is reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the iodine atom to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), or alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors.

Medicine: this compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets suggests potential therapeutic applications.

Industry: The compound is also explored for its use in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. The hydroxy group and the iodine atom play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further investigation through biochemical assays and molecular modeling.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-hydroxybenzamide: Lacks the iodine atom, which may affect its reactivity and binding properties.

    N-(4-chlorophenyl)-5-iodobenzamide: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.

    N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide: Substitution of chlorine with bromine may influence its chemical reactivity and biological activity.

Uniqueness: N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is unique due to the presence of both the hydroxy group and the iodine atom, which confer distinct chemical and biological properties. These functional groups enable diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDYOSSLXZJTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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